2-Amino-5-bromopyridine

Vue d'ensemble

Description

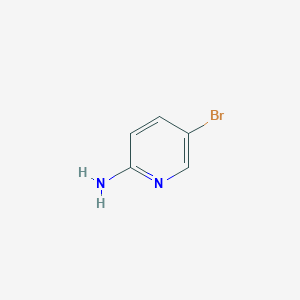

2-Amino-5-bromopyridine (C₅H₅BrN₂) is a halogenated pyridine derivative featuring an amino group at the 2-position and a bromine atom at the 5-position of the aromatic ring. With a molecular weight of 173.01 g/mol (), it serves as a critical intermediate in pharmaceuticals, agrochemicals, and materials science. Its synthesis often involves bromination of 2-aminopyridine using optimized methods to minimize by-products like 2-amino-3,5-dibromopyridine (). Recent advancements in synthesis emphasize cost-effective, mild reaction conditions with reduced environmental impact ().

The compound exhibits versatile coordination chemistry. For instance, it forms luminescent Cd(II) coordination polymers and monomers, where the amino group remains non-coordinated, and bromine influences emission properties (430–690 nm) (). Its high purity (≥98%) is crucial for pharmaceutical applications, aligning with stringent regulatory standards (). Market projections estimate growth from USD 120 million (2023) to USD 190 million by 2032, driven by demand in drug development (e.g., tyrosine kinase inhibitors) and sustainable agrochemicals ().

Méthodes De Préparation

Direct Bromination Using Phenyltrimethyl-ammonium Tribromide

Reaction Mechanism and Conditions

The most efficient method for synthesizing 2-amino-5-bromopyridine involves the direct bromination of 2-aminopyridine using phenyltrimethyl-ammonium tribromide (PTAB) as the brominating agent . This approach leverages PTAB’s ability to selectively brominate the para position of the pyridine ring due to its electrophilic aromatic substitution (EAS) characteristics. The reaction proceeds under mild conditions, typically in methylene chloride (CH₂Cl₂) or chloroform (CHCl₃) at temperatures ranging from 20°C to 50°C .

Key Reaction Steps:

-

Solvent Selection : CH₂Cl₂ or CHCl₃ is employed due to their inertness and ability to dissolve both reactants.

-

Bromination : PTAB reacts with 2-aminopyridine in a 0.9–1.3 molar ratio, ensuring minimal side products.

-

Temperature Control : Optimal reactivity is achieved at 30°C, balancing reaction rate and selectivity .

Optimization of Reaction Parameters

The synthesis’s success depends on precise control of stoichiometry, solvent volume, and temperature:

| Parameter | Range | Optimal Value |

|---|---|---|

| Molar Ratio (PTAB:2-aminopyridine) | 0.7–1.4 | 0.9–1.3 |

| Temperature | 20–50°C | 30°C |

| Solvent Volume | 20–35 mL/g substrate | 30 mL/g substrate |

Exceeding 1.3 molar equivalents of PTAB risks over-bromination, while temperatures above 50°C promote decomposition .

Workup and Purification

Post-reaction, the mixture is quenched with water to neutralize excess PTAB. The organic layer is separated, washed with saturated sodium bicarbonate (NaHCO₃) to remove acidic byproducts, and dried over anhydrous sodium sulfate (Na₂SO₄). The product is isolated via rotary evaporation and further purified through recrystallization from ethanol, yielding a white crystalline solid .

Alternative Synthesis Pathways

Multi-step Protection and Bromination Strategies

Indirect routes, such as those involving protective groups, are occasionally employed to enhance regioselectivity. For example, the Boc-protection of 2-aminopyridine prior to bromination (as seen in unrelated syntheses) could theoretically direct bromination to the 5-position . However, such methods introduce additional steps, reducing overall efficiency.

Comparative Analysis of Methods

The PTAB method stands out for its operational simplicity and reproducibility, making it the preferred industrial-scale approach .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-5-bromopyridine undergoes various types of chemical reactions, including:

Reductive Amination: This compound can be used in reductive amination reactions to label model reducing-end oligosaccharides.

Common Reagents and Conditions:

Suzuki Coupling Reaction: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an organoboron compound.

Sonogashira Coupling Reaction: Requires a palladium catalyst, a copper co-catalyst, and an alkyne.

Major Products:

Applications De Recherche Scientifique

Medicinal Chemistry

2-Amino-5-bromopyridine is utilized as an intermediate in the synthesis of several pharmaceuticals:

- PI3 Kinase Inhibitors : It has been reported that derivatives of this compound can serve as inhibitors for phosphoinositide 3-kinases (PI3K), which are crucial in cancer signaling pathways .

- Cancer Therapy : The compound has been linked to the development of drugs targeting various cancers, including breast, colorectal, and prostate cancers. Its derivatives are being explored for their efficacy against tumor growth and metastasis .

Synthesis of Other Compounds

The compound acts as a precursor for synthesizing other important chemical entities:

- Aminopyrazole Derivatives : These derivatives have shown selective stimulation of dopamine D3 receptors, which may have implications for treating neurodegenerative diseases .

- Halogenated Pyridines : It can be transformed into other halogenated pyridine derivatives that are useful in various chemical reactions .

General Synthesis Techniques

The synthesis of this compound typically involves:

- Bromination : The starting material, 2-amino-pyridine, undergoes bromination using N-bromosuccinimide (NBS) under controlled conditions to yield this compound with high purity .

Recent Innovations

Recent patents have outlined improved synthetic methods that enhance yield and reduce by-products:

- A method utilizing potassium iodate (KIO₃) with sulfuric acid has been developed to synthesize iodo derivatives from this compound, which are further used in drug development .

Case Study: Development of Tyrosine Kinase Inhibitors

Research has demonstrated that derivatives of this compound can inhibit tyrosine kinases, which play a pivotal role in regulating cell division and growth. These inhibitors have potential applications in treating various cancers and autoimmune disorders .

Case Study: Synthesis of Nitro Derivatives

A study highlighted the conversion of this compound to 2-nitro-5-bromopyridine using peracetic acid under mild conditions, showcasing its versatility as a synthetic intermediate while emphasizing safety and environmental considerations .

Data Tables

| Application Area | Compound Derived | Purpose |

|---|---|---|

| Medicinal Chemistry | PI3K Inhibitors | Cancer therapy |

| Drug Development | Aminopyrazole Derivatives | Neurodegenerative diseases |

| Synthetic Chemistry | Nitro Derivatives | Synthesis of more complex compounds |

| Cancer Therapy | Tyrosine Kinase Inhibitors | Targeting cancer cell growth |

Mécanisme D'action

The mechanism of action of 2-Amino-5-bromopyridine involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the amino group. These functional groups allow it to act as a nucleophile or electrophile in different reaction pathways . The compound’s molecular targets and pathways depend on the specific reactions and applications it is involved in .

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects

2-Amino-3-bromopyridine

- Structural Difference : Bromine at the 3-position instead of 3.

- Impact: Alters electronic distribution, reducing steric hindrance compared to 5-substituted derivatives. Studies using ultrasonic techniques show stronger dipole interactions with alcohols (e.g., ethanol) due to proximity of bromine to the amino group ().

- Applications : Less prevalent in pharmaceuticals but explored in corrosion inhibition ().

2-Amino-5-chloropyridine

- Structural Difference : Chlorine replaces bromine at the 5-position.

- Impact : Lower molecular weight (127.56 g/mol) and reduced electronegativity. Chlorine’s smaller atomic radius enhances solubility but decreases stability in harsh conditions.

- Applications : Used in Schiff base inhibitors (e.g., SB1-SB4) for mild steel in acidic media, where halogen size affects adsorption efficiency ().

2-Amino-3,5-dibromopyridine

- Structural Difference : Additional bromine at the 3-position.

- Impact : Increased steric bulk and electron-withdrawing effects reduce reactivity in cross-coupling reactions. Requires purification via petroleum ether washes ().

- Applications : Intermediate in synthesizing polyhalogenated compounds for specialty chemicals.

5-Bromo-2-aminopyrimidine

- Structural Difference : Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen).

- Impact : Enhanced hydrogen-bonding capacity and metabolic stability. Pyrimidine derivatives are prioritized in antiviral and anticancer drug design ().

Thermodynamic and Physical Properties

Activité Biologique

2-Amino-5-bromopyridine (2A5BrPy) is a brominated aromatic amine that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of 2A5BrPy, including its synthesis, antimicrobial properties, and its role in various chemical reactions.

- Molecular Formula : CHBrN

- Molecular Weight : 173.013 g/mol

- CAS Number : 1072-97-5

- Solubility : Soluble in methanol, chloroform, and ethyl acetate; slightly soluble in water.

Synthesis and Reactivity

This compound is synthesized through various methods, often involving bromination of 2-aminopyridine or related compounds. It serves as an important intermediate in the synthesis of polycyclic azaarenes and other nitrogen-containing heterocycles. The compound's reactivity can be modified by changing the substituents on the pyridine ring, allowing for selective reactions such as C–N bond formation.

Table 1: Synthesis Methods of this compound

| Method | Description | Yield (%) |

|---|---|---|

| Bromination | 2-Aminopyridine treated with NBS in MeCN | High |

| Ullmann Reaction | Coupling with amines under copper catalysis | Variable (up to 92%) |

| Azaindole Formation | Acid-catalyzed synthesis from alkynyl derivatives | Significant anti-yeast activity observed |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study focused on the synthesis of azaindoles from related compounds demonstrated that these derivatives showed effective activity against various bacterial strains and yeasts, particularly Cryptococcus neoformans with minimal inhibitory concentrations (MICs) as low as 3.9 μg/ml .

Case Studies

- Azaindole Derivatives : In a systematic study, researchers synthesized a series of azaindoles derived from this compound and evaluated their antimicrobial properties. The results highlighted that certain derivatives exhibited enhanced activity against fungal pathogens compared to their parent compounds .

- Selective C–N Bond Formation : Another study explored the selective amination of this compound using various amines. The results indicated that the compound could be effectively used to synthesize diverse amines with yields exceeding 85%, showcasing its utility in medicinal chemistry .

The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic nature. This enables it to inhibit specific enzymes or receptors involved in microbial growth and proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-5-bromopyridine, and how can purity be optimized?

- Answer: The compound is typically synthesized via bromination of 2-aminopyridine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Evidence indicates a 98% yield when using optimized stoichiometry and inert atmospheres . Purification often involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Melting point (136–138°C) and NMR (δH: 6.5–8.5 ppm for aromatic protons) are critical for purity validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer: Key techniques include:

- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons and bromine’s deshielding effects) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular ion peaks (m/z 173.01 for [M+H]) .

- X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters (a=18.56 Å, b=5.18 Å, c=12.36 Å) for structural validation .

Q. What safety precautions are essential when handling this compound?

- Answer: The compound is classified as an irritant (R36/37/38). Use PPE (gloves, goggles) and work in a fume hood. Store at ambient temperatures in airtight containers, avoiding moisture .

Advanced Research Questions

Q. How can regioselective bromination of 2-aminopyridine be achieved to minimize byproducts?

- Answer: Regioselectivity is influenced by the directing effect of the amino group. Using Lewis acids (e.g., FeCl) or polar solvents (e.g., DMF) enhances bromination at the 5-position. Kinetic vs. thermodynamic control should be evaluated via reaction monitoring (TLC/HPLC) .

Q. How should researchers address discrepancies in reported melting points (e.g., 136–138°C vs. 168–169°C)?

- Answer: Contradictions may arise from polymorphic forms or impurities. Reproduce synthesis/purification protocols from conflicting sources (e.g., recrystallization solvents). Differential Scanning Calorimetry (DSC) can identify polymorphs .

Q. What role does this compound play in coordination chemistry, and how can its ligand properties be optimized?

- Answer: The amino and pyridyl nitrogen atoms act as Lewis bases, forming complexes with transition metals (e.g., Cu, Pd). Chelation efficiency depends on pH and counterion selection (e.g., chloride vs. nitrate). Stability constants can be measured via potentiometric titrations .

Q. How can this compound be used in oligosaccharide labeling for mass spectrometry?

- Answer: The bromine atom facilitates isotope tagging. Reductive amination with oligosaccharides (using NaBHCN) introduces a stable bromine tag. LC/ESI-MS with in-source fragmentation analyzes labeled sugars. Optimize pH (~4.5) and reaction time (24–48 hr) for maximum labeling efficiency .

Q. What challenges arise in solving the crystal structure of this compound derivatives?

- Answer: Challenges include:

- Twinned crystals : Use SHELXL for refinement with HKLF5 format to handle twin laws .

- Disorder : Apply restraints (e.g., DELU, SIMU) in refinement software. High-resolution data (≤0.8 Å) improves accuracy .

Q. How does bromine’s electronegativity influence the reactivity of this compound in cross-coupling reactions?

- Answer: Bromine’s electron-withdrawing effect activates the pyridine ring for Suzuki-Miyaura couplings. Use Pd(PPh)/KCO in THF/HO (3:1) at 80°C. Monitor competing debromination via GC-MS .

Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?

Propriétés

IUPAC Name |

5-bromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOLHUGPTDEKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Record name | 2-amino-5-bromopyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022144 | |

| Record name | 2-Amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-97-5 | |

| Record name | 2-Amino-5-bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1072-97-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-BROMOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5QE8XW52U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.